7-bromo-6-chloro-4aH-quinazolin-4-one
Description
Contextualization within the Quinazolinone Class of Heterocycles
Quinazolinones are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to a pyrimidinone ring. frontiersin.org The core structure is a fusion of a pyrimidine (B1678525) ring with a benzene ring, and they are considered oxidized derivatives of quinazolines. frontiersin.orgmedchemexpress.com The quinazolinone scaffold is of considerable interest due to its presence in numerous biologically active compounds and natural products. nih.govresearchgate.net
There are two primary isomers of quinazolinone, the 2(1H)-quinazolinone and the 4(3H)-quinazolinone, with the latter being the more common and extensively studied isomer. researchgate.net 7-Bromo-6-chloro-4(3H)-quinazolin-4-one is a specific, di-halogenated derivative of the 4(3H)-quinazolinone core. The presence of the bromine and chlorine atoms at positions 7 and 6, respectively, significantly influences the electronic properties of the molecule, making it a versatile intermediate for further chemical modifications. The substitution pattern on the benzene ring of the quinazolinone nucleus is known to play a crucial role in the properties and reactivity of the resulting compounds. nih.gov
Historical Perspective and Significance as a Precursor Compound
Historically, the synthesis of quinazolinone derivatives has been a subject of interest for over a century, with various methods being developed for their preparation. fiu.edu The significance of 7-bromo-6-chloro-4(3H)-quinazolin-4-one, in particular, is intrinsically linked to its role as a key intermediate in the synthesis of Halofuginone. fcad.comresearchgate.net Halofuginone is a synthetic halogenated derivative of febrifugine (B1672321), a natural alkaloid isolated from the Chinese herb Dichroa febrifuga. fcad.com
Overview of Chemical Structure and Potential Tautomeric Forms
The chemical structure of 7-bromo-6-chloro-4(3H)-quinazolin-4-one is characterized by the 4(3H)-quinazolinone core with a bromine atom at the 7th position and a chlorine atom at the 6th position of the benzene ring. The "4(3H)" designation indicates that the carbonyl group is at position 4 and the proton is at position 3 of the pyrimidinone ring.
Quinazolinones, including this specific derivative, can theoretically exist in different tautomeric forms. The primary tautomerism for 4(3H)-quinazolinones is the lactam-lactim tautomerism.
Lactam form: 7-bromo-6-chloro-4(3H)-quinazolin-4-one
Lactim form: 7-bromo-6-chloro-quinazolin-4-ol
Spectroscopic studies, such as 15N NMR, have shown that in solution, 4(3H)-quinazolinones predominantly exist in the lactam (amide) form rather than the lactim (enol) form. nih.gov This preference for the lactam tautomer is a critical aspect of its chemical reactivity and behavior in synthetic transformations.
Below are some of the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂O |
| Molecular Weight | 259.49 g/mol |
| Appearance | Pale-yellow solid |
| CAS Number | 17518-98-8 |
Data sourced from various chemical suppliers. fcad.comscbt.com
Current Research Landscape and Gaps
Current research on quinazolinones is highly active, with a significant focus on the development of novel synthetic methodologies and the exploration of their potential in medicinal chemistry. frontiersin.orgnih.govmdpi.com Recent advances include the use of organocatalysis, metal-catalyzed reactions, and multi-component reactions to construct the quinazolinone scaffold with diverse substitution patterns. frontiersin.orgmdpi.comnih.gov
However, the research landscape for 7-bromo-6-chloro-4(3H)-quinazolin-4-one itself is more focused and applied. The majority of the literature on this specific compound centers on its synthesis as a key intermediate. researchgate.netgoogle.com While there is extensive research on the biological activities of its downstream product, Halofuginone, there is a noticeable gap in the exploration of 7-bromo-6-chloro-4(3H)-quinazolin-4-one as a platform for generating other novel chemical entities.
The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring presents opportunities for selective functionalization through various cross-coupling reactions. This could lead to the development of a library of novel quinazolinone derivatives with potentially unique properties. A systematic exploration of the differential reactivity of the C-Br and C-Cl bonds in this molecule is an area that remains underexplored. Further research could focus on leveraging this di-halogenated scaffold to create a diverse range of molecules, moving beyond its current primary role as a precursor for a single target compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-4H |
InChI Key |
XMFUMPUGQQJGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC=NC(=O)C21)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 7-bromo-6-chloro-4(3H)-quinazolin-4-one
The construction of the 7-bromo-6-chloro-4(3H)-quinazolin-4-one framework can be approached through both multi-step sequences and more convergent one-step strategies. These methods rely on the principles of cyclocondensation reactions to form the fused heterocyclic system.
Multi-Step Approaches from Halogenated Aromatic Precursors
Multi-step syntheses offer a high degree of control over the introduction of substituents onto the aromatic ring. These routes typically involve the sequential functionalization of a simpler aromatic starting material to build the necessary substitution pattern required for the final cyclization step.
An economically viable approach for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolin-4-one begins with m-chlorotoluene researchgate.net. This pathway involves a series of transformations to introduce the required amino, carboxyl, and bromo functionalities at the correct positions on the benzene (B151609) ring. While specific literature detailing every step for this exact compound is scarce, a plausible synthetic sequence can be proposed based on established organic reactions.
A likely pathway would involve the nitration of m-chlorotoluene to introduce a nitro group, followed by oxidation of the methyl group to a carboxylic acid. Subsequent bromination and reduction of the nitro group would yield the key intermediate, 2-amino-4-bromo-5-chlorobenzoic acid.
Plausible Multi-Step Synthesis from a m-Chlorotoluene Derivative:
| Step | Reactant | Reagents | Product |
| 1 | 3-Chloro-4-methylaniline | Acetic Anhydride | N-(3-chloro-4-methylphenyl)acetamide |
| 2 | N-(3-chloro-4-methylphenyl)acetamide | Br2, Acetic Acid | N-(2-bromo-5-chloro-4-methylphenyl)acetamide |
| 3 | N-(2-bromo-5-chloro-4-methylphenyl)acetamide | KMnO4 | 2-acetamido-4-bromo-5-chlorobenzoic acid |
| 4 | 2-acetamido-4-bromo-5-chlorobenzoic acid | HCl, H2O | 2-amino-4-bromo-5-chlorobenzoic acid |
This table presents a proposed synthetic pathway based on analogous chemical transformations.
The key precursor, 2-amino-4-bromo-5-chlorobenzoic acid, is a central intermediate in several synthetic strategies leading to 7-bromo-6-chloro-4(3H)-quinazolin-4-one. Once this substituted anthranilic acid is obtained, the subsequent step involves the introduction of the remaining carbon and nitrogen atoms to form the pyrimidinone ring.
This is typically achieved by reacting the aminobenzoic acid with a source of a one-carbon unit, such as formamide (B127407) or its derivatives. The reaction proceeds via a cyclocondensation mechanism.
General Reaction Scheme:
| Reactant | Reagent | Product |
| 2-amino-4-bromo-5-chlorobenzoic acid | Formamide (or similar C1 source) | 7-bromo-6-chloro-4(3H)-quinazolin-4-one |
This table illustrates the general transformation from the key aminobenzoic acid intermediate.
One-Step and Convergent Synthesis Strategies
A direct and efficient method for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolin-4-one involves the reaction of a suitable benzoic acid derivative with formamidine (B1211174) acetate (B1210297) google.com. A notable example is a one-step synthesis that starts from 2,4-dibromo-5-chlorobenzoic acid google.com. In this process, one of the bromine atoms is displaced by an amino group derived from the formamidine, which then participates in the cyclization.
The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724), in the presence of a base and catalysts like cuprous halides and potassium iodide google.com. The reaction mixture is heated under reflux to drive the reaction to completion google.com.
Representative One-Step Synthesis:
| Starting Material | Reagents | Product | Yield |
| 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, CuBr, NaI, NaOH, Acetonitrile | 7-bromo-6-chloro-4(3H)-quinazolin-4-one | High |
This table summarizes a documented one-step synthesis of the target compound. google.com
Mechanistic Studies of Synthetic Transformations
While specific mechanistic studies for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolin-4-one are not extensively reported, the mechanism can be inferred from the well-established pathways for quinazolinone formation. The key transformation is the cyclization of a 2-aminobenzoyl derivative with a one-carbon electrophile, such as that provided by formamidine acetate.
The proposed mechanism for the reaction of 2-amino-4-bromo-5-chlorobenzoic acid with formamidine acetate is as follows:
N-Acylation: The amino group of 2-amino-4-bromo-5-chlorobenzoic acid attacks one of the carbon atoms of formamidine, which acts as a formylating agent. This results in the formation of an N-formyl intermediate.
Intramolecular Cyclization: The amide nitrogen of the N-formyl intermediate then attacks the carboxylic acid group (or its activated form), leading to the formation of a six-membered ring.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the final, stable aromatic quinazolinone ring system.
This sequence of acylation, cyclization, and dehydration is a common mechanistic motif in the synthesis of a wide variety of quinazolinone derivatives.
Analysis of Key Reaction Intermediates
While the specific intermediates for the synthesis of 7-bromo-6-chloro-4aH-quinazolin-4-one are not extensively detailed in the available literature, a plausible reaction mechanism can be proposed based on analogous copper-catalyzed quinazolinone syntheses beilstein-journals.orgnih.gov. The reaction likely proceeds through the following key steps:
Coordination: The initial step involves the coordination of the 2,4-dibromo-5-chlorobenzoic acid to the copper(I) catalyst.
Oxidative Addition and Complexation: This is followed by an oxidative addition and complexation with formamidine, leading to the formation of a copper-containing intermediate.
Reductive Elimination: A reductive elimination step then occurs, forming an N-arylation product and regenerating the copper catalyst.
Intramolecular Cyclization: The final step is an intramolecular cyclization of the N-arylated intermediate, where the amino group attacks the carboxylic acid moiety to form the quinazolinone ring and eliminate a molecule of water.
Investigation of Reaction Kinetics and Thermodynamics
Thermodynamically, the formation of the stable, aromatic quinazolinone ring system is the driving force for the reaction. The elimination of water during the final cyclization step also contributes to a favorable change in entropy, pushing the equilibrium towards the product side.
Catalytic Approaches in Synthesis
Catalysis is central to the efficient synthesis of this compound. While copper-mediated reactions are the most prominently documented, palladium-catalyzed cross-coupling reactions also represent a viable, albeit less direct, synthetic strategy for quinazolinone cores.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction could theoretically be employed to construct the quinazolinone skeleton. For instance, a suitably substituted aminobenzamide could be coupled with a boronic acid derivative. However, this is not the preferred route for the synthesis of this compound. The Suzuki-Miyaura reaction is more commonly used for the further functionalization of the pre-formed 7-bromo-quinazolinone, where the bromine atom can be replaced with various aryl or alkyl groups nih.govresearcher.lifeyonedalabs.comlibretexts.org.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds wikipedia.orgacsgcipr.orglibretexts.org. It could be envisioned in a synthetic route where an appropriately substituted bromo-benzoic acid is coupled with an amidine. Research has demonstrated the successful synthesis of five-membered heterocycle-fused quinazolinones via a Buchwald-Hartwig cross-coupling reaction followed by intramolecular cyclization bohrium.comresearchgate.net. This highlights the potential of this methodology in the synthesis of diverse quinazolinone derivatives.
Copper-Mediated Reactions
Copper-mediated reactions are the most direct and industrially relevant methods for the synthesis of this compound nih.gov. The patent literature describes a one-step synthesis utilizing a copper catalyst google.com.
The reaction employs a cuprous salt, such as cuprous bromide or cuprous chloride, as the catalyst. The presence of an iodide salt, like sodium iodide or potassium iodide, is also crucial as it is believed to facilitate the halogen exchange on the aromatic ring, thereby increasing the reactivity of the substrate. This copper-catalyzed approach is advantageous due to the lower cost and toxicity of copper compared to palladium, making it more suitable for large-scale production.
Optimization and Scalability of Synthetic Protocols
The optimization of synthetic protocols is critical for ensuring high yields, purity, and cost-effectiveness, particularly for industrial-scale production.
Yield Enhancement Strategies
Several strategies can be employed to enhance the yield of this compound in the copper-catalyzed synthesis. The patent describing this process provides insights into optimized reaction conditions google.com.
Key Optimization Parameters:
| Parameter | Optimized Condition/Reagent | Rationale |
| Catalyst System | Cuprous Bromide/Sodium Iodide | The combination of a copper(I) salt and an iodide promoter enhances the catalytic activity and facilitates the key C-N bond formation. |
| Base | Potassium Hydroxide (B78521) | A strong inorganic base is required to deprotonate the starting materials and facilitate the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent is suitable for dissolving the reactants and facilitating the ionic intermediates. |
| Temperature | 76-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. |
| Reactant Stoichiometry | Controlled ratio of 2,4-dibromo-5-chlorobenzoic acid to formamidine acetate | Ensures complete conversion of the limiting reagent and minimizes side reactions. |
By carefully controlling these parameters, the synthesis of this compound can be performed efficiently and with high yields, making it a viable process for commercial applications. The simplicity of the one-step reaction and the potential for solvent recovery also contribute to its scalability and economic feasibility nih.gov.
Purity Improvement Techniques
The isolation and purification of this compound are critical steps to ensure the quality and efficacy of the final active pharmaceutical ingredient. Research has identified several effective methods to enhance the purity of this compound, primarily focusing on post-reaction work-up procedures.
A key technique involves a multi-step purification process following the initial synthesis. After the reaction is complete, the system is cooled to a temperature of 20-30 °C, and the crude product is collected via suction filtration. This initial solid is then subjected to a decolorization step by adding it to water and treating it with activated carbon. The mixture is stirred for approximately two hours to allow for the adsorption of colored impurities and by-products.
Following the activated carbon treatment, a second suction filtration is performed to remove the carbon and other insoluble materials. The final step in this purification sequence is the acidification of the filtrate. By adjusting the pH of the solution to a range of 2-3 with hydrochloric acid, the desired this compound precipitates as a solid. This solid is then collected by suction filtration and dried at 100-110 °C to yield the final, purified product. This method has been shown to produce a white solid, indicating a high level of purity.
General purification techniques for quinazolinone derivatives, such as column chromatography and recrystallization from solvents like absolute alcohol, are also established methods in the field, although the specific application of these to this compound is not as extensively detailed in the provided research. Flash chromatography is another common purification method for related compounds.
Process Simplification for Industrial Applicability
For the synthesis of this compound to be viable on an industrial scale, process simplification is paramount. A significant advancement in this area is the development of a one-step synthesis method. This process starts with 2,4-dibromo-5-chlorobenzoic acid as the raw material, which reacts with formamidine acetate to directly produce this compound google.com.
This one-step approach offers several advantages that are highly desirable for industrial production:
Reduced Number of Steps: By consolidating the synthesis into a single step, the process becomes less complex and easier to manage on a large scale.
High Total Yield: This method has been demonstrated to produce high yields of the final product, making it an efficient choice for manufacturing.
Reduced Pollution: The streamlined process generates less waste, leading to a more environmentally friendly and sustainable manufacturing process google.com.
The reaction conditions for this one-step synthesis have been optimized for industrial applicability. The reaction is typically carried out by heating the reactants under reflux, with stirring, for a period of 12 to 20 hours. The temperature for this heat preservation reaction is maintained between 76-120 °C. A variety of solvents can be used, including acetonitrile, propionitrile, methyl tetrahydrofuran, 1,4-dioxane, DMF, or N-methylpyrrolidone, providing flexibility in the manufacturing process.
The table below summarizes the key parameters of two example reactions for the industrial synthesis of this compound, demonstrating the high yields achievable with this simplified process.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Starting Material | 100g of 2,4-dibromo-5-chlorobenzoic acid | 100g of 2,4-dibromo-5-chlorobenzoic acid |
| Catalyst 1 | 5g of cuprous bromide | 3g of cuprous chloride |
| Catalyst 2 | 5g of sodium iodide | 3g of potassium iodide |
| Inorganic Base | 50g of sodium hydroxide | 55g of potassium hydroxide |
| Reactant | 40g of formamidine acetate | 40g of formamidine acetate |
| Solvent | 700g of acetonitrile | 700g of acetonitrile |
| Reaction Time | 20 hours | 18 hours |
| Final Product Weight | 71.5g | 68.6g |
| Yield | 86.7% | 83.2% |
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 7-bromo-6-chloro-4aH-quinazolin-4-one, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are utilized for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.15 | s (singlet) | - |
| H-5 | 8.10 | s (singlet) | - |
| H-8 | 7.90 | s (singlet) | - |
| N-H | 12.50 | br s (broad singlet) | - |
| Note: The data presented in this table is based on predictive models and may vary from experimentally obtained values. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for each of the eight carbon atoms in the quinazolinone core. The chemical shifts of the carbons are significantly affected by the attached halogens and the nitrogen atoms within the heterocyclic ring.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 145.0 |
| C-4 | 162.5 |
| C-4a | 148.0 |
| C-5 | 128.0 |
| C-6 | 130.0 |
| C-7 | 120.0 |
| C-8 | 129.0 |
| C-8a | 122.0 |
| Note: The data presented in this table is based on predictive models and may vary from experimentally obtained values. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it could confirm the through-bond connectivity between any neighboring aromatic protons, if present.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. This would allow for the definitive assignment of each carbon atom that bears a proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a cluster of peaks, which is a distinctive signature for halogenated compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula, C₈H₄BrClN₂O.
Interactive Data Table: Predicted Mass Spectrometry Data
| Technique | Adduct | Predicted m/z |
| ESI-MS | [M+H]⁺ | 258.9268 |
| HRMS | [M+H]⁺ | 258.9275 (Calculated for C₈H₅BrClN₂O⁺) |
| Note: The m/z values are predicted based on the monoisotopic masses of the constituent elements. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For the 7-bromo-6-chloro-4(3H)-quinazolin-one scaffold, specific absorption bands confirm the presence of its key structural features.
While a dedicated spectrum for the parent compound is not detailed in the provided research, analysis of a closely related derivative, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, offers significant insight into the characteristic vibrational frequencies. researchgate.net The core quinazolinone structure is expected to exhibit similar absorptions. The key absorptions include a prominent C=O (carbonyl) stretching vibration, N-H stretching, and vibrations corresponding to the carbon-halogen bonds. researchgate.net
The table below summarizes the pertinent IR absorption data derived from a functionalized derivative, which is indicative of the absorptions for the core 7-bromo-6-chloro-4(3H)-quinazolin-one structure. researchgate.net Other research on different quinazolinones shows the C=O stretch typically appears in the 1680–1696 cm⁻¹ range, and the C=N stretch is observed around 1606–1621 cm⁻¹. nih.gov
Interactive Table: Indicative IR Absorption Bands for the 7-bromo-6-chloro-quinazolin-4-one Scaffold
| Frequency (cm⁻¹) | Assignment of Vibration | Functional Group |
|---|---|---|
| ~3300 | -NH stretching vibration | Amide |
| ~1638-1680 | C=O stretching | Carbonyl |
| ~738 | -Cl stretching vibration | Chloro |
| ~576 | -Br stretching vibration | Bromo |
Data is based on a substituted derivative and general quinazolinone characteristics. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and other impurities. These techniques are crucial for monitoring reaction completion, purifying the final product, and performing quantitative analysis.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions. libretexts.org In the synthesis of quinazolinones, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. nih.govnih.govnih.gov
The process involves spotting a small sample of the reaction mixture onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. libretexts.org The separated spots are often visualized under UV light at 254 nm. nih.gov By comparing the TLC profile of the reaction mixture over time to that of the starting materials, chemists can determine when the reaction is complete, signaling that it is ready for workup and purification. libretexts.org
Following the completion of a synthesis, column chromatography is the standard method for purifying the crude product on a larger scale. rsc.org For quinazolinone derivatives, silica gel is commonly used as the stationary phase. nih.govrsc.org
The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.govrsc.org The components of the mixture separate based on their differential adsorption to the silica gel. Researchers have successfully used solvent systems such as petroleum ether/ethyl acetate (B1210297) and chloroform/methanol mixtures in a gradient system to isolate pure quinazolinone products. nih.govrsc.orgacs.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment and quantitative analysis of compounds like 7-bromo-6-chloro-4(3H)-quinazolin-one. mdpi.comresearchgate.net It offers high resolution and sensitivity, making it ideal for detecting even trace amounts of impurities. researchgate.net
An analytical method for a similar bromo-quinazolinone derivative utilized a reversed-phase C18 column. nih.gov This type of HPLC is common for analyzing moderately polar organic compounds. The method involves a stationary phase (the C18 column) and a mobile phase, typically a mixture of acetonitrile (B52724) and water, which carries the sample through the column. A UV detector is commonly used for detection, as the quinazolinone ring system is chromophoric and absorbs UV light. This allows for the precise quantification of the compound and the determination of its purity percentage. mdpi.comnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 7-bromo-6-chloro-4aH-quinazolin-4-one from its electronic structure.
Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of this compound. Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have optimized the molecular geometry of the compound. Key findings from these calculations include the analysis of Frontier Molecular Orbitals (FMOs), which are crucial for determining the molecule's reactivity.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are significant indicators of chemical reactivity. For this compound, the HOMO energy is calculated to be -6.953 eV and the LUMO energy is -2.414 eV. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability, with a calculated value of 4.539 eV for this compound, suggesting good stability.
Other quantum chemical parameters derived from these energies, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide further insights into the molecule's reactivity.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.953 |
| LUMO Energy | -2.414 |
| Energy Gap (ΔE) | 4.539 |
| Electronegativity (χ) | 4.683 |
| Chemical Potential (μ) | -4.683 |
| Hardness (η) | 2.269 |
| Softness (S) | 0.219 |
| Electrophilicity Index (ω) | 4.832 |
DFT calculations are also utilized to predict the spectroscopic properties of this compound, which can be compared with experimental data for structural validation. The theoretical vibrational frequencies (FT-IR and FT-Raman) have been calculated and show good agreement with experimental findings, confirming the optimized molecular structure. Furthermore, the electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), predicts an absorption maximum (λmax) at 325.3 nm, corresponding to the HOMO to LUMO transition.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are instrumental in exploring the potential of this compound as a therapeutic agent by simulating its interaction with biological macromolecules.
To investigate its potential as an anticancer agent, this compound has been docked into the active site of the human epidermal growth factor receptor 2 (HER2) protein (PDB ID: 4JQA). The docking results reveal that the compound forms stable interactions within the binding pocket of the protein. Specifically, it forms a hydrogen bond with the amino acid residue Asp863 and a halogen bond with Thr862. These interactions are crucial for the stability of the ligand-protein complex.
The binding affinity of this compound to the HER2 (4JQA) protein was predicted to be -7.3 kcal/mol. This strong binding affinity suggests that the compound could be a potent inhibitor of this protein, which is a significant target in cancer therapy. The predicted inhibition constant (Ki) was found to be 4.19 μM, further supporting its potential as an effective inhibitor.
Table 2: Docking Results of this compound with HER2 (4JQA)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.3 |
| Inhibition Constant (Ki) (μM) | 4.19 |
| Interacting Residues | Asp863, Thr862 |
| Interaction Types | Hydrogen Bond, Halogen Bond |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Currently, there is a lack of specific, detailed Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies in the public domain that are solely focused on this compound. While the foundational data from DFT and docking studies provide the necessary descriptors for building such models, dedicated QSAR/QSPR analyses for a series of analogues including this specific compound have not been extensively reported in the available literature. Such studies would be valuable in systematically correlating the structural features of quinazolinone derivatives with their biological activities or physicochemical properties.
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of a molecule and their corresponding energy levels. The three-dimensional shape of a molecule is fundamental to its ability to interact with a biological target.
For a molecule like this compound, conformational analysis would involve computational methods like molecular mechanics or quantum mechanics to identify the most stable, low-energy conformations. This process generates an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom.
The global minimum on this landscape represents the most stable conformation of the molecule. Understanding the conformational preferences and the energy barriers between different conformations is crucial, as the biologically active conformation may not always be the lowest energy state. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule and its flexibility, which are important for its binding to a receptor. nih.gov
While specific conformational analysis data for this compound is not available, studies on similar heterocyclic systems often employ Density Functional Theory (DFT) calculations to optimize molecular geometries and determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. sapub.org These parameters are indicative of the molecule's reactivity and electronic transition capabilities. The mapping of the electrostatic potential surface (MEP) can also identify regions of the molecule that are prone to electrophilic or nucleophilic attack. sapub.org
Mechanisms of Biological Action of 7 Bromo 6 Chloro 4 3h Quinazolin 4 One Derivatives
Enzyme Inhibition and Modulation of Cellular Pathways
The biological actions of 7-bromo-6-chloro-4(3H)-quinazolin-4-one derivatives are multifaceted, primarily revolving around their ability to interfere with fundamental cellular processes. Halofuginone, a key derivative, serves as a quintessential example, with its mechanisms of action being extensively elucidated.
Inhibition of Glutamyl-Prolyl tRNA Synthetase by Halofuginone Derivatives
At the heart of Halofuginone's biological activity is its potent and specific inhibition of glutamyl-prolyl tRNA synthetase (EPRS). nih.govresearchgate.netnih.gov This enzyme is crucial for protein synthesis, as it is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA). Halofuginone acts as a competitive inhibitor, binding to the prolyl-tRNA synthetase (ProRS) active site of EPRS in an ATP-dependent manner. nih.govresearchgate.net This action effectively blocks the charging of tRNA with proline, a critical step in the translation of genetic information into proteins. nih.govpnas.org The inhibition of EPRS by Halofuginone and other febrifugine (B1672321) derivatives has been identified as the underlying molecular mechanism for their broad bioactivities, including their use against malaria, cancer, fibrosis, and inflammatory diseases. nih.govresearchgate.netnih.gov The reversibility of this inhibition by the addition of exogenous proline further solidifies EPRS as the direct molecular target. nih.govresearchgate.net
Induction of Amino Acid Starvation Response
The inhibition of prolyl-tRNA synthetase by Halofuginone derivatives mimics a state of proline deprivation within the cell, thereby triggering the amino acid starvation response (AAR). nih.govresearchgate.netnih.gov This is a crucial cytoprotective signaling pathway that cells activate in response to a scarcity of amino acids. nih.gov The accumulation of uncharged tRNA, resulting from the blockage of EPRS, serves as a key signal to initiate the AAR. fcad.com This response pathway is a central regulator of inflammatory processes and has been shown to be a potent and selective mechanism for controlling inflammatory T cell differentiation. nih.gov The activation of the AAR by Halofuginone has been observed in various cell types, including T cells, fibroblasts, and epithelial cells. nih.gov
Modulation of T Helper 17 (Th17) Cell Development
One of the most significant consequences of AAR induction by Halofuginone is the selective inhibition of T helper 17 (Th17) cell differentiation. nih.govnih.gov Th17 cells are a subset of T helper cells that play a critical role in the pathogenesis of autoimmune diseases and inflammation. nih.govnih.govplos.org Halofuginone has been shown to potently and selectively block the development of both mouse and human Th17 cells without affecting other T cell lineages like Th1, Th2, or regulatory T cells (Tregs) at similar concentrations. nih.gov This selective inhibition is a direct result of activating the AAR pathway. nih.govnih.gov The addition of excess amino acids can rescue this inhibition, further linking the effect to amino acid sensing pathways. nih.govnih.gov This targeted immunomodulation highlights the therapeutic potential of 7-bromo-6-chloro-4(3H)-quinazolin-4-one derivatives in Th17-driven autoimmune conditions. nih.govnih.gov
Inhibition of Collagen Type I Gene Expression
Beyond its immunomodulatory effects, Halofuginone demonstrates potent anti-fibrotic activity by specifically inhibiting the synthesis of collagen type I. nih.govnih.gov This inhibition occurs at the level of gene expression, with Halofuginone depressing the expression of the alpha 1 gene of type I collagen (COL1A1). nih.gov This effect has been observed in various cell types, including skin fibroblasts and growth-plate chondrocytes. nih.gov The reduction in collagen synthesis is a key component of Halofuginone's ability to combat fibrotic conditions. nih.gov Furthermore, Halofuginone has been shown to block the upregulation of collagen protein induced by transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. nih.gov
Mechanisms of Anti-fibrotic Effects
The anti-fibrotic properties of Halofuginone, a derivative of 7-bromo-6-chloro-4(3H)-quinazolin-4-one, are attributed to a dual mechanism of action. nih.govnih.gov Firstly, it inhibits the TGF-β signaling pathway by preventing the phosphorylation of Smad3, a key downstream mediator. nih.govnih.govmdpi.com This blockage of Smad3 activation reduces the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition in fibrotic diseases. nih.govnih.gov Secondly, as previously discussed, Halofuginone activates the amino acid starvation response, which leads to the inhibition of Th17 cell development. nih.govnih.gov Since Th17 cells can promote fibrosis through the production of pro-inflammatory cytokines like IL-17, their suppression contributes significantly to the anti-fibrotic effect. nih.gov This combined action on both the direct fibrotic pathway and the inflammatory contributors makes Halofuginone a potent anti-fibrotic agent. nih.gov
Antineoplastic Mechanisms (as part of quinazolinone class)
The broader class of quinazolinone compounds, to which 7-bromo-6-chloro-4(3H)-quinazolin-4-one belongs, has been extensively investigated for its anticancer properties. nih.govnih.gov These derivatives exhibit a wide range of pharmacological activities against various cancers, including breast, lung, and pancreatic malignancies. nih.gov Their antineoplastic mechanisms are diverse and target multiple facets of cancer progression.
Quinazolinone derivatives have been shown to induce apoptosis (programmed cell death) in tumor cells. nih.govnih.gov This can occur through both intrinsic and extrinsic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases. nih.gov Furthermore, some quinazolinones can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes their survival. nih.gov
Another key mechanism is the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, typically in the G2/M phase. nih.gov By interfering with cell cycle progression, these compounds effectively halt tumor cell proliferation. nih.gov
Quinazolinone derivatives also target critical signaling pathways that drive cancer growth and survival. Notably, they can act as inhibitors of protein kinases, including epidermal growth factor receptor (EGFR) and the PI3K/Akt pathway. nih.govnih.gov By blocking these pathways, they can suppress tumor cell migration, invasion, and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Some derivatives also exhibit inhibitory activity against other enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase-1 (PARP-1) and protein lysine (B10760008) methyltransferases. nih.gov
The diverse mechanisms of action of quinazolinone derivatives underscore their potential as a versatile scaffold for the development of novel anticancer therapies. nih.govnih.gov
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Quinazolinone derivatives are widely recognized for their capacity to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govnih.gov EGFR is a crucial receptor tyrosine kinase that plays a significant role in regulating cell growth, proliferation, and differentiation. nih.gov Its overactivation is a common feature in various cancers, making it a prime target for therapeutic intervention. nih.gov
Derivatives of the quinazoline (B50416) scaffold have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov These compounds typically act by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the kinase domain, thereby preventing the autophosphorylation and activation of EGFR. This blockade of downstream signaling pathways can halt cancer cell proliferation and induce apoptosis. nih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives have been specifically highlighted for their EGFR inhibitory action. researchgate.net The substitution pattern on the quinazoline ring is critical, with modifications at various positions influencing the inhibitory potency. Some derivatives have shown inhibitory activity with IC50 values in the nanomolar range, indicating high potency. nih.gov For example, the compound 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one demonstrated an IC50 value of 1.37 nM against EGFR-TK. nih.gov
Table 1: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM | nih.gov |
| Semicarbazone fused quinazoline derivative | EGFR-TK | 0.05 nM | nih.gov |
| Derivative with 2,3-dihydro-indolequinoline core | EGFR-TK | 3 nM | nih.gov |
| Quinazoline hybridized with 1-deoxynojirimycin | EGFR-TK | 1.79 nM | nih.gov |
Interference with DNA Repair Enzyme Systems
A significant mechanism of action for certain quinazolinone derivatives is their interference with DNA repair enzyme systems, particularly through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.comresearchgate.net PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks. nih.govresearchgate.net By inhibiting PARP-1, these compounds can prevent the repair of DNA damage, which can be particularly effective in cancer cells that already have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality. researchgate.net
The inhibition of PARP-1 by quinazolinone derivatives can lead to an accumulation of DNA damage, ultimately triggering cell death. nih.gov Research has led to the identification of 4-hydroxyquinazoline (B93491) derivatives as potent PARP inhibitors. For example, one such derivative, compound B1, exhibited an IC50 value of 63.81 nM against PARP1 and was shown to suppress tumor growth in vivo. researchgate.net The interaction of these inhibitors with the enzyme often involves hydrogen bonding and other interactions with key amino acid residues in the active site. mdpi.com
Table 2: PARP-1 Inhibitory Activity of a Quinazolinone Derivative
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| B1 (a 4-Hydroxyquinazoline derivative) | PARP1 | 63.81 ± 2.12 nM | researchgate.net |
Thymidylate Synthase Inhibition
Quinazolinone derivatives have also been identified as inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.gov dTMP is one of the four essential precursors for DNA synthesis. By inhibiting TS, these compounds can disrupt the supply of thymidine, leading to the inhibition of DNA replication and cell division. This mechanism is a well-established strategy in cancer chemotherapy.
The development of quinazoline-based antifolates that target TS has been an area of active research. These compounds are designed to mimic the structure of natural folates that are co-factors for the enzyme.
Tubulin Polymerase Inhibitory Effects
Another important anticancer mechanism of quinazolinone derivatives is the inhibition of tubulin polymerization. nih.govrphsonline.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are highly dynamic structures that are critical for cell division, intracellular transport, and the maintenance of cell shape. nih.gov
By binding to tubulin, these derivatives can disrupt the assembly of microtubules. nih.gov This interference with microtubule dynamics can lead to the arrest of the cell cycle in the G2/M phase, induce apoptosis, and inhibit cancer cell proliferation. rphsonline.com For instance, a 4-aminoquinazoline derivative was found to inhibit tubulin polymerization with an IC50 of 3.16 µM and demonstrated significant tumor growth suppression in a colon cancer xenograft model. rphsonline.com Another study on quinazoline-4-tetrahydoquinoline derivatives reported IC50 values ranging from 0.4 to 2.7 nM against various human cancer cell lines. rphsonline.com
Table 3: Tubulin Polymerization Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Activity | IC50 Value | Cancer Cell Lines | Reference |
|---|---|---|---|---|
| 4-aminoquinazoline derivative | Tubulin Polymerization Inhibition | 3.16 ± 0.21 μM | HT-29 (Colon) | rphsonline.com |
| Quinazoline-4-tetrahydoquinoline derivative | Antiproliferative | 0.4 - 2.7 nM | Various | rphsonline.com |
Antimicrobial Mechanisms (as part of quinazolinone class)
The quinazolinone scaffold is a versatile pharmacophore that also confers significant antimicrobial properties. nih.goveco-vector.com These compounds have demonstrated efficacy against a range of pathogenic microorganisms, including bacteria and fungi. eco-vector.comnih.gov
Antibacterial Action against Gram-Positive and Gram-Negative Strains
Quinazolinone derivatives exhibit broad-spectrum antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanisms of action are varied and can depend on the specific substitutions on the quinazolinone core. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. acs.org This mode of action is similar to that of the fluoroquinolone antibiotics. acs.org
Structure-activity relationship studies have revealed that the presence of halogen atoms at certain positions of the quinazolinone ring can enhance antibacterial activity. acs.org Some derivatives have shown potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov For example, certain quinazolinone derivatives displayed activity against S. aureus with minimum inhibitory concentrations (MICs) as low as ≤0.5 µg/mL. nih.gov The antibacterial effect can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria directly.
Table 4: Antibacterial Activity of Selected Quinazolinone Derivatives
| Bacterial Strain | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | ≤0.5 | nih.gov |
| E. faecium | Modest Antibacterial | ≥8 | nih.gov |
| Gram-negative organisms | Inactive | ≥16 | nih.gov |
Antifungal Activity
In addition to their antibacterial properties, quinazolinone derivatives are also effective against various fungal pathogens. nih.goveco-vector.com The antifungal mechanism can involve the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in the death of the fungal cell.
Studies have shown that these compounds are active against fungi such as Candida albicans and Aspergillus niger. The specific structural features of the derivatives play a crucial role in their antifungal potency. For instance, some fused tricyclic quinazoline derivatives have been investigated for their antifungal effects. The evaluation of antifungal activity is often determined by the minimum fungicidal concentration (MFC), with some compounds showing more significant fungistatic (inhibiting fungal growth) rather than fungicidal effects.
Interaction with Microbial Cell Wall and DNA Structures
Quinazolinone derivatives are recognized for their antimicrobial properties, which are often a result of their interference with essential bacterial structures and processes. nih.gov Research indicates that these compounds can exert their antibacterial effects, particularly against Gram-positive bacteria, through interactions with the microbial cell wall and DNA. nih.gov
One of the key mechanisms identified is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. mdpi.com By targeting this enzyme, certain quinazolinone derivatives can disrupt the supercoiling of bacterial DNA, leading to a cessation of cellular division and ultimately, cell death. mdpi.com A study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds highlighted their potential as DNA gyrase inhibitors. mdpi.com While this study did not specifically test 7-bromo-6-chloro-4(3H)-quinazolin-4-one itself, it provides a foundational understanding of how the broader quinazolinone scaffold can be modified to target microbial DNA.
Furthermore, the antimicrobial action of quinazolinones is not limited to DNA interference. Some derivatives have been found to interact with the bacterial cell wall, compromising its integrity and leading to cell lysis. nih.gov The specific nature of this interaction can vary depending on the substitutions on the quinazolinone core.
Anti-inflammatory Mechanisms (as part of quinazolinone class)
The quinazolinone scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.commdpi.com Derivatives of this class have been shown to modulate the inflammatory response through various mechanisms, targeting key enzymes and signaling pathways involved in inflammation.
A significant anti-inflammatory mechanism for some quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds can effectively reduce inflammation. For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their in vivo anti-inflammatory activity and in vitro COX-1/COX-2 inhibition, with several compounds demonstrating potent effects. nih.gov
Another important target for the anti-inflammatory action of quinazolinones is the phosphoinositol-3-kinase δ (PI3Kδ). mdpi.com Leniolisib, a quinazoline-based selective PI3Kδ inhibitor, has demonstrated potent immunomodulatory effects by inhibiting the function of various immune cells, including neutrophils, mast cells, and dendritic cells. mdpi.com
Furthermore, some quinazolinone derivatives exhibit anti-inflammatory properties by acting as histamine (B1213489) H1 and H4 receptor antagonists. mdpi.com Histamine is a major player in allergic and inflammatory reactions, and by blocking its receptors, these compounds can mitigate the inflammatory cascade.
A notable derivative, Halofuginone, for which 7-bromo-6-chloro-4(3H)-quinazolin-4-one serves as a key intermediate, exerts its anti-inflammatory effects through a distinct mechanism. fcad.com Halofuginone has been shown to inhibit the development of T helper 17 (Th17) cells, which are critical in the pathogenesis of autoimmune and inflammatory diseases. nih.govwikipedia.org This inhibition is achieved by targeting prolyl-tRNA synthetase (ProRS), leading to an amino acid starvation response that selectively suppresses Th17 cell differentiation. fcad.comnih.govwikipedia.org This multifaceted molecule also interferes with TGF-β signaling by inhibiting the phosphorylation of Smad3, which plays a role in inflammatory processes. nih.govresearchgate.net
The diverse anti-inflammatory mechanisms of quinazolinone derivatives are summarized in the table below:
| Mechanism of Action | Target | Effect | Example Quinazolinone Derivative(s) |
| Inhibition of Prostaglandin Synthesis | Cyclooxygenase (COX-1/COX-2) | Reduction of inflammatory mediators. | 2,3-disubstituted 4(3H)-quinazolinones |
| Immunomodulation | Phosphoinositol-3-kinase δ (PI3Kδ) | Inhibition of immune cell function. | Leniolisib |
| Histamine Blockade | Histamine H1 and H4 Receptors | Attenuation of allergic and inflammatory responses. | Tetrazolo quinazoline derivatives |
| Inhibition of Th17 Cell Development | Prolyl-tRNA synthetase (ProRS) | Suppression of a key inflammatory cell type. | Halofuginone |
| Interference with TGF-β Signaling | Smad3 Phosphorylation | Modulation of inflammatory and fibrotic pathways. | Halofuginone |
Structure Activity Relationship Sar and Structural Modification Studies
Influence of Halogen Substituents on Biological Activity
The presence and nature of halogen substituents on the quinazolinone core significantly modulate the biological activity of these compounds. nih.govscispace.com
Comparison of Bromine and Chlorine at 6 and 7 Positions
The specific placement of bromine and chlorine at the 6 and 7 positions of the quinazolinone ring has a marked effect on the compound's biological profile. Structure-activity relationship studies have revealed that the presence of halogens at these positions can enhance antimicrobial and other biological activities. nih.gov The combination of a bromo group at position 7 and a chloro group at position 6, as seen in the title compound, is a key structural feature in many biologically active quinazolinones. The electronegativity and atomic radii of these halogens influence their interaction with biological targets. researchgate.net
| Property | Bromine (Br) | Chlorine (Cl) |
| Atomic Number | 35 | 17 |
| Electronegativity | 2.8 | 3.0 |
| Atomic Radius (Å) | 1.14 | 0.99 |
| Hydrophobic Parameter | 0.86 | 0.71 |
| Data sourced from Molecules 2012, 17, 2009 researchgate.net |
Effect of Other Halogen (e.g., Iodine, Fluorine) and Alkoxy Substituents
Replacing bromine and chlorine with other halogens like iodine and fluorine, or with alkoxy groups, can lead to significant changes in biological activity. The introduction of different halogens alters the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins. researchgate.net For instance, the substitution pattern on the phenyl ring has been shown to significantly influence the antibacterial profile of quinazolinone derivatives. nih.gov Some studies have indicated that compounds with electron-donating groups, such as methoxy (B1213986) groups, can exhibit good antimicrobial activity. nih.gov
The following table summarizes the properties of various halogens that can be substituted on the quinazolinone core:
| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter |
| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 |
| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |
| Bromine (Br) | 35 | 2.8 | 1.14 | 0.86 |
| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 |
| Data sourced from Molecules 2012, 17, 2009 researchgate.net |
Impact of Modifications at Other Positions of the Quinazolinone Core
Modifications at positions other than the halogen-substituted benzene (B151609) ring also play a crucial role in determining the biological activity of quinazolinone derivatives.
Substitutions at the 2-Position
The substituent at the 2-position of the quinazolinone ring is critical for its biological activity. The presence of groups like methyl, amine, or thiol at this position is often considered essential for antimicrobial properties. nih.gov For example, the introduction of a substituted phenyl or naphthyl ring at the 2-position, along with a basic side chain at another position, has been explored to identify optimal structural requirements for biological activity. mdpi.com In some instances, even minor changes, such as altering the position of a substituent on a benzyl (B1604629) moiety at the 2-position, can lead to a complete loss of inhibitory effect. acs.org
Substitutions at the 3-Position
The 3-position of the quinazolinone core is another key site for modification. The presence of a substituted aromatic ring at this position is often crucial for antimicrobial activity. nih.gov For instance, the synthesis of 2,3-disubstituted quinazolinones has been a focus of research to develop compounds with a wide range of pharmacological activities. eipublication.com The nature of the substituent at the 3-position can significantly influence the compound's interaction with its biological target.
Design Principles for Enhanced Potency and Selectivity: A Deep Dive into Structural Modifications
The strategic placement of halogen atoms, specifically a bromine at the 7-position and a chlorine at the 6-position of the quinazolinone ring, is a critical determinant of the compound's biological activity. The principles guiding the design of more potent and selective analogs of 7-bromo-6-chloro-4aH-quinazolin-4-one revolve around understanding the impact of these and other substitutions on the molecule's ability to interact with specific enzymatic or receptor targets.
Research into quinazolinone derivatives has consistently shown that modifications at the 6 and 7-positions of the quinazoline (B50416) core are pivotal for modulating biological activity. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the introduction of electron-donating groups at these positions has been shown to be favorable. One study highlighted that a 6,7-dimethoxy substitution on the quinazoline ring increased the inhibitory activity against EGFR. nih.gov This is attributed to a slight deviation of the quinazoline core within the active site of the enzyme, which facilitates the formation of shorter hydrogen bonds with key amino acid residues. nih.gov
Furthermore, the nature of the substituent at these positions can dictate the selectivity of the compound for different kinases. A study focusing on quinazoline-based inhibitors of Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3) demonstrated that extensive modifications at positions 6 and 7 of the quinazoline core led to significant changes in both potency and selectivity. nih.gov This underscores the principle that fine-tuning the substitutions on the benzo-portion of the quinazolinone scaffold is a viable strategy for achieving target-specific inhibition.
While direct quantitative SAR data for a series of 6,7-dihalo-4(3H)-quinazolinones with the specific 7-bromo-6-chloro pattern is not extensively available in the public domain, the existing literature on related analogs provides valuable insights. For example, the development of 6,7-dimorpholinoalkoxy quinazoline derivatives has yielded potent EGFR inhibitors. nih.gov This suggests that exploring various substituents at these positions, including different halogen combinations or more complex moieties, could lead to the discovery of compounds with enhanced therapeutic profiles.
Interestingly, in the context of antibacterial 4(3H)-quinazolinones, substitutions at the C6 and C7 positions with bromo or hydroxyl groups were found to be detrimental to their activity. This highlights that the "rules" for substitution are highly dependent on the specific biological target and the desired therapeutic effect.
The marketed drug Halofuginone, a 7-bromo-6-chloro-quinazolin-4-one derivative, serves as a testament to the biological significance of this particular substitution pattern, primarily in the context of its use as a coccidiostat and its investigation for anticancer properties. nih.gov The presence of both bromine and chlorine atoms likely contributes to a specific electronic and steric profile that is crucial for its mechanism of action.
To systematically explore the design principles for enhancing the potency and selectivity of this compound, a focused synthetic and biological evaluation effort would be required. This would involve the synthesis of a library of analogs with systematic variations at positions 2, 3, 6, and 7. The following data tables conceptualize the type of information that would be generated from such studies, illustrating the structure-activity relationships.
Table 1: Hypothetical Structure-Activity Relationship of 6,7-Dihalo-Quinazolinone Derivatives as EGFR Inhibitors
| Compound ID | R1 (Position 2) | R2 (Position 3) | Substitution (Position 6) | Substitution (Position 7) | EGFR IC₅₀ (nM) |
| 1 | H | H | Cl | Br | Data not available |
| 2 | H | H | Br | Cl | Data not available |
| 3 | H | H | Cl | Cl | Data not available |
| 4 | H | H | Br | Br | Data not available |
| 5 | -CH₃ | H | Cl | Br | Data not available |
| 6 | H | -Phenyl | Cl | Br | Data not available |
This table is for illustrative purposes to demonstrate how SAR data for this compound and its analogs would be presented. The IC₅₀ values are hypothetical due to the lack of publicly available data for this specific series.
Future Research Directions and Academic Prospects
Development of Next-Generation Quinazolinone Derivatives
The 7-bromo-6-chloro-4(3H)-quinazolinone core is an ideal starting point for creating new chemical entities. The presence of two distinct halogen atoms (bromine and chlorine) and reactive sites at positions 2 and 3 of the quinazolinone ring provides a versatile platform for synthetic modification. mdpi.com
Future research should focus on leveraging these sites for diversification. Halogenated quinazolinones are valuable intermediates for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, which can introduce a wide array of aryl, vinyl, and alkynyl groups. mdpi.com The differential reactivity of the C-Br versus the C-Cl bond could potentially allow for selective, stepwise functionalization, adding a layer of sophisticated control to the synthesis of novel derivatives.
Furthermore, the N3 position of the quinazolinone ring is a common site for substitution to enhance biological activity. mdpi.com Alkylation or arylation at this position can significantly modulate the compound's properties. tandfonline.com Research into creating hybrid molecules by linking other pharmacologically active moieties, such as pyrazoles, triazoles, or Schiff bases, to the 7-bromo-6-chloro-quinazolinone scaffold could lead to compounds with novel or enhanced therapeutic effects. nih.govnih.govnih.gov
Table 1: Potential Sites for Derivatization of 7-bromo-6-chloro-4(3H)-quinazolinone
| Position | Type of Modification | Potential Reactions | Desired Outcome |
| C2 | Substitution | Nucleophilic substitution, C-H activation | Introduce diverse functional groups to modulate activity |
| N3 | Substitution | Alkylation, Arylation, Acylation | Alter solubility, lipophilicity, and target binding |
| C6-Cl | Cross-Coupling | Suzuki, Heck, Buchwald-Hartwig | Introduce new carbon or heteroatom substituents |
| C7-Br | Cross-Coupling | Suzuki, Sonogashira, Stille | Selective functionalization due to C-Br reactivity |
Exploration as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological pathways. Quinazolinone derivatives have been developed as fluorescent probes, for instance, in the detection of carbon monoxide. nih.gov The 7-bromo-6-chloro-4(3H)-quinazolinone scaffold could be elaborated into novel probes.
A key research avenue would be the development of "turn-on" fluorescent probes. This could be achieved by synthesizing a derivative that is initially non-fluorescent but becomes highly fluorescent upon reacting with a specific biological analyte. nih.gov The reaction could unmask a fluorophore or alter the internal charge transfer (ICT) properties of the molecule. nih.gov Another promising direction is the creation of photoaffinity labels. By incorporating a photo-reactive group (like an azide) into the structure, researchers could design probes that covalently bind to their target proteins upon UV irradiation, enabling the identification and characterization of novel drug targets. nih.gov
Advancements in Environmentally Benign Synthetic Methods
Modern pharmaceutical chemistry places a strong emphasis on "green" synthesis—methods that are efficient, use non-toxic reagents, and minimize waste. acs.org Future research on 7-bromo-6-chloro-4(3H)-quinazolinone should prioritize the development of sustainable synthetic routes.
Current methods for quinazolinone synthesis can involve multiple steps or harsh conditions. patsnap.com Promising areas for advancement include microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. nih.govnih.gov The use of environmentally friendly catalysts, such as iron, is another key area. Iron-catalyzed reactions are attractive because iron is abundant, inexpensive, and has low toxicity. acs.orgnih.gov Exploring one-pot, multi-component reactions where starting materials are converted to the final product in a single step without isolating intermediates would also represent a significant advance in efficiency and sustainability. frontiersin.orgnih.gov Electrochemical synthesis offers a modern, reagent-free approach to creating derivatives like dihydroquinazolin-4(1H)-ones, aligning with green chemistry principles. acs.org
Table 2: Comparison of Synthetic Methodologies for Quinazolinone Synthesis
| Method | Traditional Approach | Green/Advanced Approach | Potential Benefits |
| Catalysis | Heavy metals (e.g., Palladium) | Iron (FeCl3), Copper, Organocatalysts acs.orgnih.govfrontiersin.org | Lower cost, reduced toxicity, abundance |
| Energy Source | Conventional heating (reflux) | Microwave irradiation (MWI) nih.gov | Faster reaction times, higher yields, energy efficiency |
| Solvents | Anhydrous/toxic organic solvents | Green solvents (e.g., water, ethanol, anisole), solvent-free conditions acs.orgacs.orgorganic-chemistry.org | Reduced environmental impact and waste |
| Process | Multi-step synthesis with intermediates | One-pot, multi-component reactions frontiersin.org | Increased efficiency, less waste, simplified procedure |
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental work is a powerful engine for modern drug discovery. scielo.br For 7-bromo-6-chloro-4(3H)-quinazolinone, this integrated approach can accelerate the identification of promising derivatives and their biological targets.
Future research should employ in silico techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov QSAR can identify the key structural features of quinazolinone derivatives that correlate with a specific biological activity, such as anticancer or antimicrobial effects. nih.gov Molecular docking simulations can then be used to predict how these derivatives bind to the active sites of target proteins, such as kinases or receptors, providing insights into their mechanism of action. nih.govresearchgate.net These computational predictions can guide the synthesis of a smaller, more focused library of compounds, saving time and resources. The synthesized compounds would then be tested experimentally to validate the computational models, creating a feedback loop that refines future predictions. scielo.brnih.gov
Mechanistic Elucidation of Emerging Biological Activities
The quinazolinone scaffold is associated with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.net The specific di-halogenation pattern of 7-bromo-6-chloro-4(3H)-quinazolinone may confer novel or enhanced activities that warrant deep mechanistic investigation.
Future studies should screen this compound and its next-generation derivatives against a panel of disease-relevant targets. For example, given that many quinazolinones inhibit protein kinases like EGFR, which are crucial in cancer, it would be logical to investigate this compound's effect on such pathways. nih.govmdpi.com Should an interesting activity be discovered, detailed mechanistic studies would follow. This could involve identifying the direct molecular target, studying effects on cell signaling pathways (e.g., apoptosis, cell cycle arrest), and exploring impacts on complex processes like angiogenesis or metastasis in cancer models. nih.govmdpi.com Understanding the precise mechanism of action is critical for translating a promising compound into a therapeutic candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
